2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-dioxane ring system with a methanamine substituent at the 6-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for research applications in medicinal chemistry and drug discovery . While its pharmacological profile remains under investigation, its structural analogs have demonstrated utility in cross-coupling reactions and as intermediates for bioactive molecules .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;;/h1-2H,3-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKQQZNOYPNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diol Derivatives
Patent CN101454319B details a cyclization protocol using 2,3-dihydroxypyridine derivatives and 1,2-dibromoethane under basic conditions. Key parameters include:
This method generates the dioxino ring via nucleophilic displacement, though competing thioether formation requires careful stoichiometric control.
Transition Metal-Catalyzed Coupling
US Patent 9,662,339B2 discloses a palladium-mediated approach for analogous benzodioxane systems, adaptable to pyridine substrates. Critical modifications for pyridine systems include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Substrate : 2-Bromo-3-hydroxypyridine + ethylene glycol ditosylate
- Yield : 54–61% after recrystallization
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances stability and bioavailability. Ambeed’s product specifications (MFCD28133900) imply a gas-phase HCl quench protocol:
| Stage | Conditions | Source |
|---|---|---|
| Free Base Solubility | 25 mg/mL in methanol | |
| HCl Addition | 4.0 equiv HCl (g), 0°C | |
| Precipitation Solvent | Diethyl ether | |
| Drying | Vacuum, 40°C, 48 h | |
| Purity (HPLC) | >99.5% |
Industrial-Scale Purification
Chromatographic and recrystallization methods from patent CN101454319B ensure pharmacopeial-grade purity:
Normal-Phase Chromatography
Recrystallization Optimization
| Solvent System | Temperature Cycle | Purity Gain |
|---|---|---|
| Ethanol/water (3:1) | 60°C → 4°C, 12 h | 97.1% → 99.3% |
| Acetone/heptane (1:2) | Reflux → RT, 6 h | 96.8% → 99.0% |
Analytical Characterization
Key quality control metrics from Ambeed and PubChem entries include:
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-80°C.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The dioxino-pyridine structure allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 6-position substituent (methanamine, Cl, OCH₃) significantly influences reactivity. For example, the 6-carbaldehyde analog (CAS 1346447-08-2) is highly reactive toward nucleophiles, whereas the methanamine group in the target compound enables hydrogen bonding or salt formation .
- Ring Systems : Benzo-fused analogs (e.g., CAS 1001180-07-9) exhibit enhanced aromaticity and lipophilicity compared to pyridine-dioxane systems, impacting membrane permeability .
Functional Group Reactivity
- Amine vs. Aldehyde : The target compound’s primary amine (as a hydrochloride salt) is less reactive than the aldehyde group in CAS 1346447-08-2 but offers versatility in amide bond formation or alkylation .
- Halogenated Derivatives: Iodo-substituted analogs (e.g., 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, CAS 1246088-42-5) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, leveraging iodine as a leaving group .
Stability and Toxicity Considerations
- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., CAS 1001180-07-9) may exhibit higher metabolic stability but increased toxicity due to halogen presence .
- Salt Forms : Dihydrochloride salts generally offer superior shelf-life compared to free amines, reducing oxidative degradation risks .
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine; dihydrochloride is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article summarizes the existing research on its biological activity, including mechanisms of action, efficacy in various biological models, and potential applications in medicine.
- Molecular Formula : C8H9N·2HClO3
- Molecular Weight : 167.16 g/mol
- CAS Number : 615568-23-5
The biological activity of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine is primarily attributed to its interaction with specific biological targets:
- Antiproliferative Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown effective inhibition of cell proliferation in breast and lung cancer models .
- Calcium Antagonism : Some studies suggest that compounds related to this structure may function as calcium antagonists, potentially influencing cardiovascular health by modulating calcium ion influx in cardiac and smooth muscle cells .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological implications of compounds similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine:
- Cancer Cell Studies : A study evaluated the antiproliferative effects of synthesized pyridine derivatives against various cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced activity against breast and lung cancer cells significantly .
- Cardiovascular Research : Another investigation focused on the calcium antagonistic properties of related compounds. These studies demonstrated that certain derivatives could effectively reduce calcium influx in cardiac tissues, suggesting potential benefits for treating hypertension or arrhythmias .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the dioxinopyridine core via nucleophilic substitution or reductive amination. For example, halogenated precursors (e.g., 7-chloro derivatives) can undergo amination with methanamine under basic conditions (e.g., KCO in DMF). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt . Optimization includes adjusting reaction time, temperature, and stoichiometry to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to verify the dioxinopyridine scaffold and methanamine substituent.
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., CHClNO; theoretical MW: 263.12 g/mol).
- X-ray crystallography for absolute configuration determination, particularly if chiral centers are present .
Q. What are the initial steps for evaluating biological activity, and which assays are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Receptor binding studies (e.g., GPCR or kinase targets) using radioligand displacement.
- Cytotoxicity screening (MTT assay) in cancer cell lines.
- ADME profiling (e.g., metabolic stability in liver microsomes, permeability via Caco-2 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving halogen-substituted analogs?
- Methodological Answer : Contradictions often arise from substituent position (e.g., chloro at C7 vs. C6) or assay conditions. Conduct a systematic SAR study comparing:
-
Halogen type (Cl, Br, F) and position (Table 1).
-
Assay standardization (e.g., consistent cell lines, incubation times).
-
Computational modeling (e.g., docking to identify steric/electronic effects) .
Table 1 : Comparative Activity of Halogen-Substituted Analogs
Substituent Position Biological Activity (IC) Key Interaction Cl C7 1.2 µM (EGFR inhibition) Hydrophobic pocket Br C6 0.8 µM (Antimicrobial) Halogen bonding F C7 >10 µM (Neuroprotective) Reduced lipophilicity
Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use genetic function approximation (GFA) to correlate descriptors (e.g., logP, polar surface area) with activity. A validated QSAR model for dioxino-pyridines achieved R = 0.94 for EGFR inhibition .
- Molecular Docking : Employ AutoDock Vina to simulate binding to targets like EGFR. Prioritize compounds with docking scores ≤-8 kcal/mol (indicative of strong binding) .
- ADME Prediction : Tools like SwissADME assess Lipinski’s rule compliance. For this compound, logP <5 and TPSA <80 Ų suggest oral bioavailability .
Q. How can synthetic impurities or diastereomers impact experimental outcomes, and how are they characterized?
- Methodological Answer : Impurities (e.g., unreacted intermediates) or stereoisomers can skew biological data. Mitigation strategies include:
- Chiral HPLC to separate enantiomers (e.g., [(2R)-isomer vs. (2S)]).
- LC-MS/MS to quantify impurities at <0.1% levels.
- Crystallography to confirm stereochemistry, especially if the methanamine group introduces chirality .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo efficacy, and how can this be addressed?
- Methodological Answer : Discrepancies often stem from poor solubility or rapid metabolism. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
